
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide, also known as MTIP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. In
Mechanism of Action
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide is a selective antagonist of the dopamine D3 receptor, which belongs to the family of G protein-coupled receptors (GPCRs). The dopamine D3 receptor is predominantly expressed in the mesolimbic pathway, which is involved in reward processing and addiction. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide binds to the D3 receptor with high affinity and blocks its activation by dopamine, leading to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism of action is thought to underlie the therapeutic effects of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide in addiction and other disorders.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. In animal models, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been found to increase the release of glutamate in the prefrontal cortex, which is implicated in cognitive function and memory. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has also been shown to reduce the release of GABA in the striatum, which is involved in motor control. These effects suggest that N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide may have a broad range of physiological and biochemical effects that could be exploited for therapeutic purposes.
Advantages and Limitations for Lab Experiments
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has several advantages for laboratory experiments, including its high selectivity for the D3 receptor, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other GPCRs.
Future Directions
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. One promising direction is the use of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide as a tool compound for studying the role of the dopamine D3 receptor in various physiological and pathological processes. Another direction is the development of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide derivatives with improved pharmacological properties, such as increased solubility and selectivity. Overall, the potential therapeutic applications of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide and its unique mechanism of action make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide involves several steps, starting from the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-prop-2-enoylpiperidine-3-carboxamide to yield N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide. The purity and yield of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has shown promising results in reducing drug-seeking behavior in addiction models, improving cognitive function in animal models of schizophrenia, and attenuating motor deficits in Parkinson's disease models. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has also been investigated for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enoylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11(17)16-6-4-5-10(7-16)12(18)15-13-14-9(2)8-19-13/h3,8,10H,1,4-7H2,2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJIEFEWCMRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)
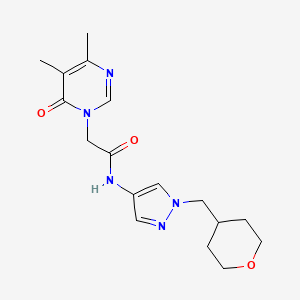
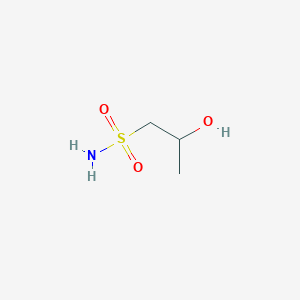


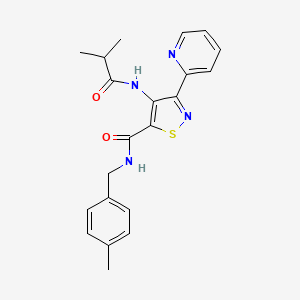
![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
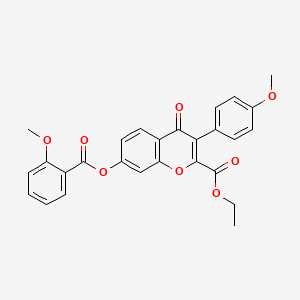
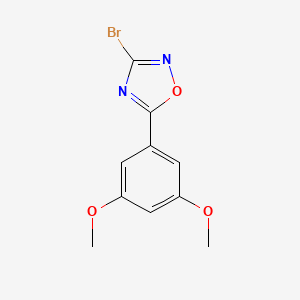
![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)